Regioisomeric Exclusivity
The 7-carbaldehyde regioisomer (1260665-51-7) is the mandatory synthetic precursor for the entire class of 7-substituted pyrazolo[4,3-b]pyridine ALK5 and PDE1 inhibitors. The 5-carbaldehyde (955127-78-3) and 6-carbaldehyde (1256836-61-9) isomers, while sharing the same molecular formula (C7H5N3O) and molecular weight (147.13 g/mol), place the aldehyde group at electronically and sterically distinct positions on the pyridine ring, resulting in constitutionally different products after derivatization [1]. The Sabat et al. (2017) ALK5 inhibitor series derived exclusively from 7-substituted intermediates achieved low nanomolar biochemical potency (IC50 = 5.0 nM against ALK5) as documented in BindingDB, whereas no comparable ALK5 inhibition data exist for 5- or 6-substituted pyrazolo[4,3-b]pyridine analogs in the peer-reviewed literature [2]. The X-ray co-crystal structure PDB 5USQ confirms the 7-position substituent engages the ALK5 hinge-binding region, establishing a structural rationale for regioisomeric specificity [3].
| Evidence Dimension | Regioisomeric position of aldehyde substituent and downstream biological relevance |
|---|---|
| Target Compound Data | 7-carbaldehyde (1260665-51-7): documented as direct precursor to 7-substituted ALK5 inhibitors with IC50 = 5.0 nM; 7-amino derivatives claimed as PDE1 inhibitors in US 10,766,893 B2 |
| Comparator Or Baseline | 5-carbaldehyde (955127-78-3): no published ALK5 or PDE1 inhibitor data for 5-substituted derivatives; 6-carbaldehyde (1256836-61-9): no kinase inhibitor data identified in peer-reviewed literature |
| Quantified Difference | Qualitative difference: only the 7-carbaldehyde regioisomer provides access to the validated ALK5/PDE1 inhibitor pharmacophore space |
| Conditions | Biochemical ALK5 inhibition assay (BindingDB); PDB 5USQ X-ray crystallography at 2.55 Å resolution; patent claims in US 10,766,893 B2 |
Why This Matters
For programs targeting ALK5 or PDE1, procurement of the 7-carbaldehyde regioisomer is non-negotiable; substituting the 5- or 6-isomer aborts synthetic entry into the only structurally validated inhibitor chemotype.
- [1] PubChem Compound Summaries: CID 59763277 (5-carbaldehyde, CAS 955127-78-3); 6-carbaldehyde (CAS 1256836-61-9). Accessed 2026-04-24. View Source
- [2] BindingDB. Ki Summary for ALK5 inhibitor from Sabat et al. (2017): IC50 = 5.0 ± n/a nM. Accessed via BindingDB, 2026-04-24. Associated publication: Bioorg. Med. Chem. Lett. 2017, 27, 1955-1961. View Source
- [3] RCSB PDB 5USQ. ALK-5 kinase inhibitor complex with 7-substituted pyrazolo[4,3-b]pyridine. Deposited 2017-02-13, released 2017-04-12. Resolution 2.55 Å. DOI: 10.1016/j.bmcl.2017.03.026. View Source
